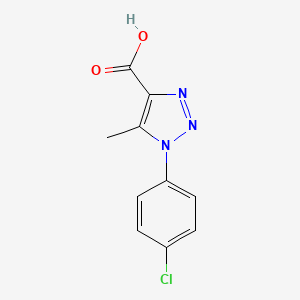

1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid

Übersicht

Beschreibung

1-(4-Chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid, also known as CMCT, is a synthetic organic compound that is used in scientific research and laboratory experiments. It is a derivative of the heterocyclic compound triazole, which is composed of three nitrogen atoms and one carbon atom. CMCT is a colorless crystalline solid that is soluble in both water and organic solvents. It has a melting point of 164-166°C and a boiling point of 259-261°C. CMCT has been used in many different scientific research applications, from drug discovery to biological studies.

Wissenschaftliche Forschungsanwendungen

Corrosion Inhibition

1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid and its derivatives have been extensively studied for their corrosion inhibition properties. Ethyl 1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate (ETC), for instance, has shown significant efficiency in inhibiting corrosion of AA6061 Aluminium (Al) alloy in a 0.1M HCl solution. The studies reveal that the inhibition efficiency of ETC increases with the concentration of the inhibitor and temperature. The interaction of the inhibitor with the AA6061 alloy surface is suggested to occur through physical and chemical interactions, as indicated by Langmuir isotherm and supported by the increased activation energy, suggesting a chemisorption process (Raviprabha & Bhat, 2021).

Molecular Synthesis and Characterization

Triazole derivatives, including those containing the 1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole moiety, are important intermediates in the synthesis of various compounds. A study highlighted the oriented synthesis of 1-Methyl-4-phenyl-1H-1,2,3-triazole-5-carboxylic acid, showcasing the significance of triazole derivatives in the synthesis of drugs and other molecules. The synthesis method is noted for its easy availability of starting materials, high stereoselectivity, easy work-up, and good overall yield (Liu et al., 2015).

Wirkmechanismus

Target of Action

It’s worth noting that compounds with similar structures, such as indole derivatives and triazole compounds, have been found to bind with high affinity to multiple receptors , and have diverse pharmacological effects including potent antileishmanial and antimalarial activities .

Mode of Action

For instance, some triazole compounds have growth-regulating properties mediated by changes in the levels of important plant hormones .

Biochemical Pathways

Related compounds such as paclobutrazol affect the isoprenoid pathway, altering the levels of plant hormones by inhibiting gibberellin synthesis and increasing cytokinins level .

Pharmacokinetics

In silico pharmacokinetics analysis of a similar compound predicted that it might be well absorbed, metabolized, and excreted, and able to cross the blood–brain barrier .

Result of Action

Similar compounds have been shown to have diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

Action Environment

It’s worth noting that similar compounds, such as paclobutrazol, have been used to provide plant protection against numerous abiotic stresses such as chilling, water deficit stress, flooding, and salinity .

Eigenschaften

IUPAC Name |

1-(4-chlorophenyl)-5-methyltriazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClN3O2/c1-6-9(10(15)16)12-13-14(6)8-4-2-7(11)3-5-8/h2-5H,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLIXWOIQQBKVGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=NN1C2=CC=C(C=C2)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70407209 | |

| Record name | 1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70407209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid | |

CAS RN |

20725-33-1 | |

| Record name | 1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70407209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

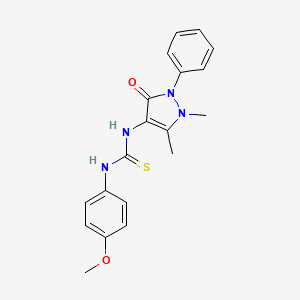

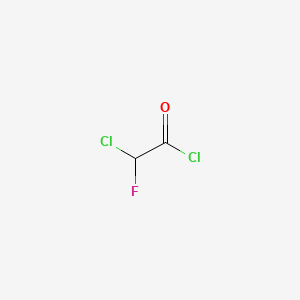

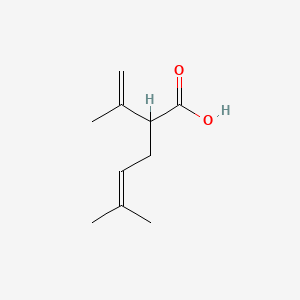

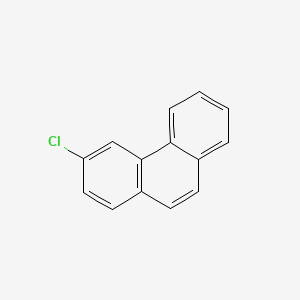

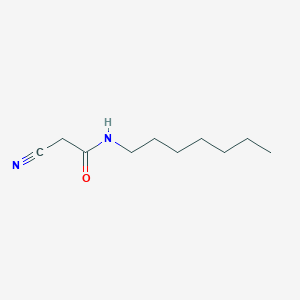

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-methylmethanamine](/img/structure/B1352319.png)